![molecular formula C11H19Cl2N3 B1450269 [2-(4-メチル-5,6,7,8-テトラヒドロ-2-キナゾリニル)エチル]アミン二塩酸塩 CAS No. 1609402-92-7](/img/structure/B1450269.png)
[2-(4-メチル-5,6,7,8-テトラヒドロ-2-キナゾリニル)エチル]アミン二塩酸塩
説明
[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
キナゾリン誘導体は、強力な抗菌作用で知られています。この化合物は、新しい抗菌剤および抗真菌剤の開発に利用できます。 その構造フレームワークは、微生物酵素またはタンパク質との相互作用を強化できる修飾に適しており、耐性株に対抗するための新規抗生物質の創出につながる可能性があります .
抗癌剤
キナゾリン化合物は、抗癌剤として有望視されています。2-(4-メチル-5,6,7,8-テトラヒドロキナゾリン-2-イル)エタンアミン二塩酸塩の特定の構造は、癌細胞の増殖を阻害する可能性について検討できます。 特に、多くの癌細胞の種類に発現し、腫瘍の進行に役割を果たすCXCR4などのケモカイン受容体を標的にするのに役立つ可能性があります .
抗ウイルス研究
この化合物の骨格は、抗ウイルス薬の開発における特権構造として特定されています。 これは、ウイルスタンパク質または酵素を選択的に阻害する新規薬剤を合成するための基礎となり、HIVなどの疾患の治療に貢献する可能性があります .
神経薬理学的応用
天然の神経伝達物質との構造的類似性により、この化合物は中枢神経系への影響について調査できます。 神経変性疾患の治療や、新しい精神活性薬の開発のためのリード化合物として応用できる可能性があります .
循環器研究
キナゾリン誘導体は、循環器系の病気を治療する薬剤の合成に使用されてきました。 この化合物は、血圧調節や心筋機能への潜在的な影響について研究できます。これにより、高血圧や心不全の新しい治療法につながる可能性があります .
抗炎症および鎮痛薬開発
この化合物のフレームワークは、新しい抗炎症および鎮痛薬を作成するのに適しています。 炎症性経路または痛みの知覚を調節する能力は、現在の治療法よりも副作用の少ない薬剤の開発に役立つ可能性があります .
糖尿病研究
キナゾリン誘導体は、低血糖活性と関連付けられています。 この化合物は、血糖値を調節する可能性について検討できます。これは、糖尿病の管理に対する新しいアプローチを提供します .
材料科学的応用
生物活性とは直接関係ありませんが、この化合物のユニークな化学構造は、材料科学において関心を集める可能性があります。 これは、特定の光学的または電気的特性を持つ新しい有機化合物を合成するために使用できる可能性があります。これは、技術的応用のための新しい材料の開発に貢献します .
作用機序
Target of action
Quinazoline and tetrahydroquinoline derivatives have been found to interact with a variety of cellular targets, including various enzymes and receptors . The specific target would depend on the exact structure of the compound.
Mode of action
The mode of action of these compounds can vary widely, but they often work by binding to their target and modulating its activity . The exact nature of this interaction would depend on the specific target and the structure of the compound.
Biochemical pathways
Quinazoline and tetrahydroquinoline derivatives can affect a variety of biochemical pathways, depending on their specific target . For example, some derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with pathways involved in cell proliferation .
Pharmacokinetics
The pharmacokinetics of these compounds would depend on their specific structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by things like the compound’s size, polarity, and stability .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, the result might be a decrease in the growth of cancer cells .
Action environment
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect things like the compound’s stability, its ability to reach its target, and its interaction with its target.
特性
IUPAC Name |
2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-9-4-2-3-5-10(9)14-11(13-8)6-7-12;;/h2-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJHGSIPORUOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


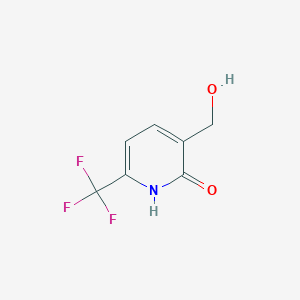

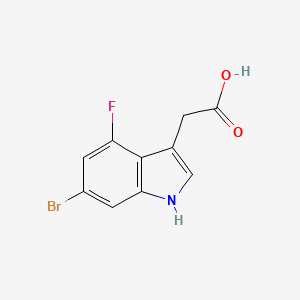

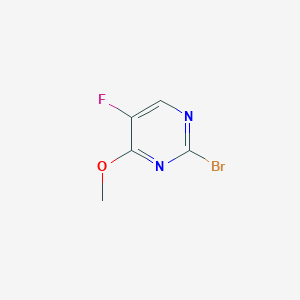
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)
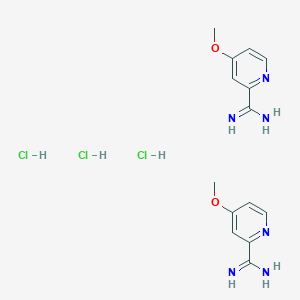
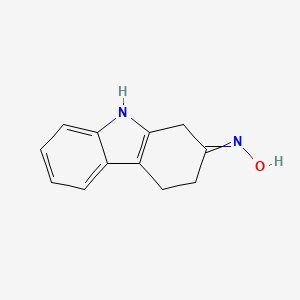
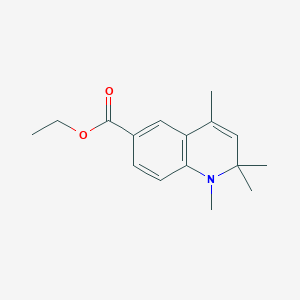
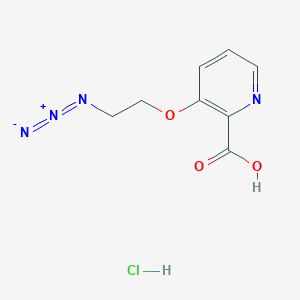
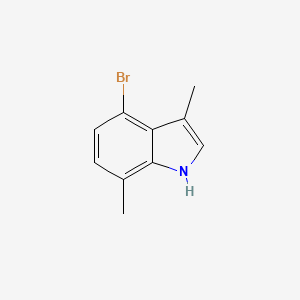
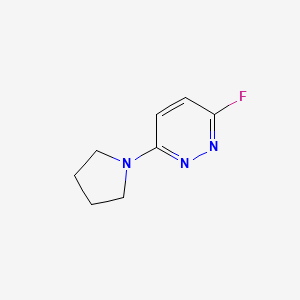
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)
